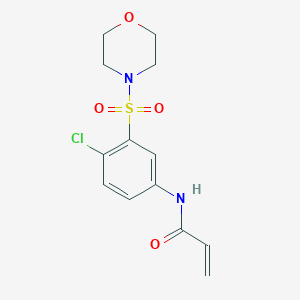
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide, also known as CMSP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Aplicaciones Científicas De Investigación
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide has been studied for its potential applications in drug discovery and development. It has been shown to inhibit the activity of a class of enzymes called metalloproteases, which are involved in various physiological processes such as tissue remodeling, inflammation, and cancer progression. This compound has also been shown to have anti-inflammatory and anti-tumor properties in preclinical studies.
Mecanismo De Acción
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide inhibits the activity of metalloproteases by binding to the active site of the enzyme and blocking its activity. Metalloproteases are involved in the breakdown of extracellular matrix proteins, which are important for tissue remodeling and repair. By inhibiting metalloprotease activity, this compound may have therapeutic potential in diseases where excessive tissue remodeling or degradation is involved, such as cancer and arthritis.
Biochemical and Physiological Effects:
In addition to its metalloprotease inhibitory activity, this compound has been shown to have anti-inflammatory and anti-tumor effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the growth and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide is its specificity for metalloproteases, which makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one limitation is its relatively low potency compared to other metalloprotease inhibitors, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide. One area of interest is the development of more potent analogs of this compound that can be used in clinical applications. Another area of interest is the identification of specific metalloproteases that are inhibited by this compound, which could lead to the development of targeted therapies for diseases where these enzymes are involved. Finally, the use of this compound in combination with other anti-inflammatory or anti-tumor agents could be explored to enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with morpholine in the presence of a base, followed by reduction of the resulting nitro compound with palladium on carbon and hydrogen gas. The final step involves the reaction of the resulting amine with prop-2-enoyl chloride to yield this compound.
Propiedades
IUPAC Name |
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4S/c1-2-13(17)15-10-3-4-11(14)12(9-10)21(18,19)16-5-7-20-8-6-16/h2-4,9H,1,5-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFOUIPVCSPPTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate](/img/structure/B7541590.png)
![methyl 2-[[(E)-3-(4-cyanophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541597.png)
![methyl 2-[[(E)-3-(3-bromophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541608.png)


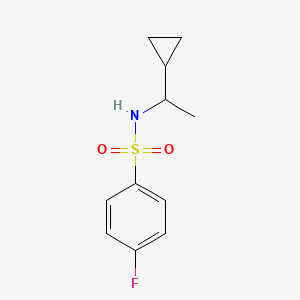
![N-[1-(furan-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B7541642.png)
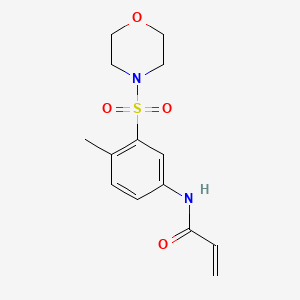

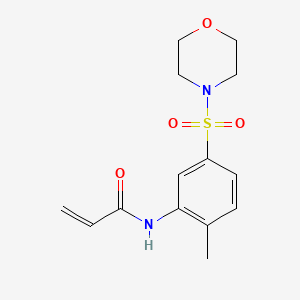
![Methyl 2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]acetate](/img/structure/B7541666.png)
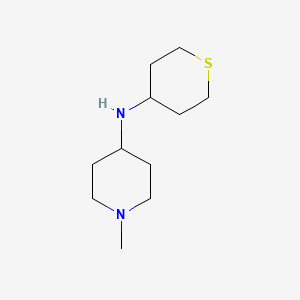
![Methyl 2-[methyl(pyridine-2-carbonyl)amino]acetate](/img/structure/B7541679.png)
